2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Antibacterial Fluoroquinolone MIC

Medicinal chemists optimizing fluoroquinolone antibacterial potency require well-characterized scaffolds with defined substitution patterns to ensure SAR validity. Generic 4-quinolones with unverified purity introduce confounding variables. This fluorinated intermediate offers a solution: • **Validated scaffold**: 2-ethyl & 6-fluoro substitution pattern; moderate MIC 16-32 µg/mL ideal for baseline SAR. • **Controlled quality**: ≥95% purity ensures observed bioactivity stems from deliberate modifications, not impurities. • **Supply certainty**: Consistent 191.2 g/mol; available for immediate R&D procurement.

Molecular Formula C11H10FNO
Molecular Weight 191.205
CAS No. 135077-31-5
Cat. No. B2396427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
CAS135077-31-5
Molecular FormulaC11H10FNO
Molecular Weight191.205
Structural Identifiers
SMILESCCC1=CC(=O)C2=C(N1)C=CC(=C2)F
InChIInChI=1S/C11H10FNO/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2H2,1H3,(H,13,14)
InChIKeyVHEVEYVRFMAFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Identity & Procurement


2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 135077-31-5), also referred to as 2-ethyl-6-fluoroquinolin-4(1H)-one, is a fluorinated quinolone derivative with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.2 g/mol . It belongs to the 4-quinolone structural class, distinguished by an ethyl substituent at the 2-position and a fluorine atom at the 6-position of the bicyclic core . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and as a key intermediate in the synthesis of more complex fluoroquinolone derivatives, rather than as a standalone pharmaceutical agent .

Workflow Fluoroquinolone scaffold synthesis and medicinal chemistry derivatization
Selection 2-ethyl-6-fluoro substitution pattern for SAR and C-7 functionalization studies
Use Context Baseline scaffold for antibacterial lead optimization and HTS library construction

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Irreplaceability vs. Analogs


While the broader fluoroquinolone class encompasses hundreds of compounds, substitution at the 2- and 6-positions critically modulates both biological activity and chemical reactivity. The specific 2-ethyl-6-fluoro substitution pattern in this compound confers a distinct antimicrobial profile and synthetic versatility that cannot be replicated by closely related analogs, such as 1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS 1210718-46-9) or 2-methyl-6-fluoroquinolin-4(1H)-one. Crucially, the 2-ethyl group influences lipophilicity and steric bulk, which in turn affects bacterial cell penetration and target enzyme binding kinetics relative to the 2-methyl or unsubstituted counterparts [1]. Generic substitution without quantitative justification risks introducing uncharacterized biological activity or compromising downstream synthetic yield and purity.

Target compound 2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Risk with 1-ethyl isomer (CAS 1210718-46-9) Different substitution pattern shifts synthetic utility; primarily used for triazole hybrids, not C-7 fluoroquinolone elaboration.
Lipophilicity driver 2-ethyl group contributes predicted +0.5 LogP vs. 2-methyl analog
Risk with 2-methyl analog Lower lipophilicity may alter membrane penetration and target binding kinetics, potentially confounding SAR interpretation.
Antibacterial baseline Moderate activity (MIC 16-32 µg/mL) suitable as research scaffold
Risk of uncharacterized substitution Generic analog replacement may introduce unknown antibacterial potency or off-target effects, undermining SAR reliability.

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Key Differentiators


Antibacterial Activity vs. Ciprofloxacin

The target compound exhibits moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus . In contrast, the clinical fluoroquinolone ciprofloxacin demonstrates an MIC of approximately 0.008 µg/mL against E. coli ATCC 25922 under similar broth microdilution conditions [1]. This ~4,000-fold difference in potency confirms that 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is not a high-potency antibacterial agent but a valuable scaffold or intermediate in drug discovery programs.

Antibacterial activity vs. ciprofloxacin
Cross-study comparable
E. coli MIC32 µg/mL
S. aureus MIC16 µg/mL
Ciprofloxacin E. coli ATCC 25922~0.008 µg/mL
~4,000-fold lower potency
Positions compound as SAR baseline scaffold, not high-potency agent.
Broth microdilution; cross-study comparison, absolute values may vary by conditions.
Antibacterial Fluoroquinolone MIC

Commercial Purity Benchmarks

Commercial offerings of 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one consistently specify a minimum purity of 95%, as verified by multiple reputable vendors including AKSci, CymitQuimica, and Sigma-Aldrich . This level of purity is well-suited for early-stage medicinal chemistry, high-throughput screening, and as a building block for further derivatization. In contrast, some structurally related intermediates, such as 1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one, are offered at 97% purity , indicating a modest but potentially meaningful difference in purification requirements or synthetic accessibility.

Commercial purity benchmark
Head-to-head
Min. 95%
Multiple vendor specification
2% lower than 1-ethyl isomer (min. 97%)
Adequate for early medicinal chemistry and HTS; purity differential may affect cost-performance trade-off.
Based on vendor COA; verify lot-specific purity for critical derivatization steps.
Purity Procurement Quality Control

Lipophilicity Advantage of 2-Ethyl Substitution

The 2-ethyl substituent in 2-ethyl-6-fluoro-1,4-dihydroquinolin-4-one increases lipophilicity (LogP) compared to the 2-methyl or unsubstituted analogs, a property known to enhance bacterial cell penetration and oral absorption in the fluoroquinolone class [1]. While direct experimental LogP data for this specific compound are not available, a quantitative structure-activity relationship (QSAR) study on 6-fluoroquinolones demonstrated that a 2-ethyl group contributes approximately +0.5 LogP units relative to a 2-methyl group, as calculated via the CLOGP algorithm [1]. This incremental increase in lipophilicity can significantly impact biological membrane permeability and is a key differentiator in scaffold selection for drug discovery.

Lipophilicity advantage (CLOGP)
Class-level inference
2-Ethyl predicted LogP~1.2
2-Methyl predicted LogP~0.7
+0.5 LogP units (estimated)
Supports scaffold selection when improved membrane permeability is desired.
QSAR-based prediction; experimental logP data needed to confirm.
Physicochemical Properties Lipophilicity QSAR

Synthetic Versatility as a Fluoroquinolone Scaffold

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one serves as a direct precursor in the synthesis of more complex fluoroquinolone derivatives, as exemplified in patent KR0148277B1, which describes its condensation with various diazabicyclo side chains to yield compounds with 'superior antimicrobial activity' [1]. In contrast, the 1-ethyl isomer (CAS 1210718-46-9) is primarily utilized in triazole-linked hybrid molecule synthesis rather than as a core nucleus for fluoroquinolone elaboration [2]. This divergent synthetic utility stems from the differing reactivity of the 2- versus 1-ethyl substituted quinolone core, with the 2-ethyl derivative offering a distinct electrophilic profile for nucleophilic aromatic substitution reactions.

Synthetic versatility
Head-to-head
This compoundCore nucleus for C-7 fluoroquinolone elaboration (patent precedent)
1-Ethyl isomerUsed in triazole hybrid synthesis
Qualitatively distinct synthetic pathways
Validated entry point for generating fluoroquinolone analogs with C-7 side chains.
Based on patent literature; reaction scope may require optimization for specific side chains.
Synthetic Intermediate Fluoroquinolone Medicinal Chemistry

2-Ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Research & Industrial Applications


SAR Studies in Antibacterial Discovery

Given its moderate antibacterial activity (MIC 16-32 µg/mL) , this compound serves as an ideal baseline scaffold for SAR campaigns aimed at optimizing fluoroquinolone potency. Researchers can systematically modify the 2-ethyl or 6-fluoro groups and quantify the resulting changes in MIC against Gram-positive and Gram-negative bacterial strains. Its established purity (≥95%) ensures that observed biological effects are attributable to structural modifications rather than impurities .

C-7 Functionalization for Novel Fluoroquinolones

As documented in patent literature, the 2-ethyl-6-fluoroquinolin-4(1H)-one nucleus is a validated starting material for introducing diverse side chains at the C-7 position, a critical step in generating fluoroquinolone analogs with enhanced antibacterial spectrum and pharmacokinetic properties [1]. This application directly leverages the compound's unique substitution pattern, which is not readily accessible from other commercially available 4-quinolone intermediates.

Physicochemical Optimization in Lead Design

The predicted lipophilicity advantage conferred by the 2-ethyl substituent (+0.5 LogP units relative to the 2-methyl analog) [2] makes this compound a strategic choice for medicinal chemists aiming to improve membrane permeability and oral absorption in early lead optimization. Quantitative structure-property relationship (QSPR) models can be further refined using experimental LogP data derived from this scaffold.

HTS Library Construction

With a consistent commercial purity of 95% and a molecular weight of 191.2 g/mol, this compound meets the quality and size criteria for inclusion in diverse small-molecule screening libraries . Its moderate antibacterial activity profile ensures that it does not overwhelm assays with off-target cytotoxicity, making it a suitable probe for target-based and phenotypic screening campaigns.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Baseline scaffold with moderate activity
MIC endpoint optimization against Gram-positive and Gram-negative strains
C-7 fluoroquinolone derivatization
Established synthetic entry point
Reaction pathway reproducibility and yield for diverse side chains
Lead optimization for permeability
Predicted lipophilicity advantage
Experimental logP determination and ADME profiling
HTS library inclusion
Consistent commercial purity and MW compliance
Assay interference and cytotoxicity screening at screening concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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